4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole
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Overview
Description
4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazole derivative that has been synthesized using a unique method.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. The compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole have been extensively studied. The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole in lab experiments include its high purity and yield, as well as its potential applications in the treatment of various diseases. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research and development of 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole. These include:
1. Further studies on the mechanism of action of the compound and its effects on various disease pathways.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the potential applications of the compound in the treatment of other diseases.
4. Development of novel drug delivery systems for the compound to enhance its efficacy and reduce its side effects.
5. Investigation of the compound's potential as a diagnostic tool for certain diseases.
Conclusion
In conclusion, 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole is a promising compound that has potential applications in the treatment of various diseases. Its unique synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research in this field could lead to the development of novel therapies for various diseases.
Synthesis Methods
The synthesis method of 4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole involves the reaction of 5-fluoro-2-nitrobenzoic acid with phenylhydrazine in the presence of a suitable catalyst. The resulting intermediate is then treated with sodium sulfite to obtain the final product. This method has been optimized for high yield and purity of the compound.
Scientific Research Applications
4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole has been extensively studied for its potential applications in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.
properties
IUPAC Name |
4-(5-fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O4S/c17-12-6-7-15(24-25(18,22)23)14(8-12)16(21)11-9-19-20(10-11)13-4-2-1-3-5-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMIXROKAKAATK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-fluorosulfonyloxybenzoyl)-1-phenylpyrazole |
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